N-Trifluoroacetyldoxorubicin
Overview
Description
Scientific Research Applications
DNA Intercalation and Biological Implications
N-Trifluoroacetyldoxorubicin (FDOX) demonstrates significant intercalation with DNA duplexes, forming more stable complexes than its parent compound, doxorubicin (DOX). This interaction involves the unmodified daunosamine amino group for optimal DNA binding, which is crucial for the antitumor activity of doxorubicin, affecting DNA duplication processes. Such DNA structural changes have implications for understanding the mechanisms underlying the antitumor effects of doxorubicin and its analogs, including FDOX (Agudelo, Bourassa, Bérubé, & Tajmir-Riahi, 2014).
Nanoparticle Drug Delivery
The binding affinities of FDOX with chitosan nanoparticles of various sizes were reviewed to evaluate the efficacy of chitosan as a nanocarrier for drug delivery systems. This study highlighted the potential of using chitosan nanoparticles for the targeted delivery of antitumor drugs, including FDOX, indicating that chitosan nanoparticles can effectively complex with FDOX through hydrophobic and hydrophilic interactions, enhancing drug delivery efficiency (Tajmir-Riahi, Nafisi, Sanyakamdhorn, Agudelo, & Chanphai, 2014).
Protein Binding Studies
FDOX binds strongly to bovine serum albumin (BSA) and human serum albumins (HSA) through hydrophilic and hydrophobic contacts. This interaction is crucial for the transportation of doxorubicin and its derivatives in vitro, with the binding altering the protein conformation and potentially affecting drug distribution and efficacy in vivo. Such studies provide insights into the pharmacokinetics and pharmacodynamics of antitumor drugs (Agudelo, Bourassa, Bruneau, Bérubé, Asselin, & Tajmir-Riahi, 2012).
Nanoparticulate Nanomedicines and Clinical Translation
The development and clinical translation of nanoparticulate nanomedicines (NNMs), including those encapsulating drugs like FDOX, face numerous challenges. These include addressing biological hurdles, large-scale manufacturing, biocompatibility, safety, intellectual property, government regulations, and cost-effectiveness. Addressing these challenges is critical for the successful translation of NNMs from the laboratory to clinical use, potentially improving the therapeutic efficacy of drugs like FDOX while reducing systemic side effects (Hua, de Matos, Metselaar, & Storm, 2018).
properties
IUPAC Name |
2,2,2-trifluoro-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15-,17-,22+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOYWADAKTIJC-XUKKXQNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949158 | |
Record name | N-Trifluoroacetyldoxorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trifluoroacetyladriamycin | |
CAS RN |
26295-56-7 | |
Record name | N-Trifluoroacetyladriamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26295-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Trifluoroacetyldoxorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-TRIFLUOROACETYLADRIAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITA96UBK4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.